4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran
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Overview
Description
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H13F3O2 and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a tetrahydro-2H-pyran ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-trifluoromethylphenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can affect its ability to cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-furan: This compound has a furan ring instead of a pyran ring, which can affect its chemical reactivity and biological activity.
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-thiopyran: The presence of a sulfur atom in the thiopyran ring can influence the compound’s electronic properties and interactions with biological targets.
4-(3-Trifluoromethylphenoxy)tetrahydro-2H-pyridine: The nitrogen atom in the pyridine ring can alter the compound’s basicity and its interactions with acidic or polar environments.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYASNJAXWLCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682169 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-99-5 |
Source
|
Record name | 4-[3-(Trifluoromethyl)phenoxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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